molecular formula C10H8BrNO2S B2452891 3-Bromo-8-(methylsulfonyl)quinoline CAS No. 1956385-35-5

3-Bromo-8-(methylsulfonyl)quinoline

Cat. No. B2452891
M. Wt: 286.14
InChI Key: ORPQSKGINOMBKK-UHFFFAOYSA-N
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Description

3-Bromo-8-(methylsulfonyl)quinoline is an organic compound with the chemical formula C10H8BrNO2S . It has a molecular weight of 286.15 .


Molecular Structure Analysis

The InChI code for 3-Bromo-8-(methylsulfonyl)quinoline is 1S/C10H8BrNO2S/c1-15(13,14)9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Bromo-8-(methylsulfonyl)quinoline is a solid at room temperature .

Scientific Research Applications

Synthesis and Reactivity

  • 3-Bromo-8-(methylsulfonyl)quinoline has been utilized in the synthesis of various quinolines. For instance, Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS] and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA] were efficient reagents for synthesizing quinolines from 2-aminoaryl ketones and carbonyl compounds under aqueous and solvent-free conditions (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Biological Activities

  • Quinoline derivatives have been researched for various biological activities. For example, some new quinoline-based 1,2,3-triazoles were synthesized and screened for their antimicrobial and antimalarial activities, showcasing the potential of quinoline derivatives in medicinal applications (Parthasaradhi et al., 2015).

Chemical Properties and Reactions

  • The reactivity and chemical properties of quinoline derivatives, such as 8-(dimesitylboryl)quinoline, have been studied, providing insight into their potential applications in various fields including bioorganometallic processes (Son, Pudenz & Hoefelmeyer, 2010).

Applications in Organic Synthesis

  • Quinolines are crucial in organic synthesis, as evidenced by the development of efficient synthesis methods for structurally diverse quinolines. An example is the solvent-free Friedlander synthesis of substituted quinolines, highlighting the versatility of these compounds in synthetic chemistry (Venkatesham, Manjula & Rao, 2012).

Potential Therapeutic Uses

  • Research into quinoline-8-carboxamides has shown their relevance in drug design due to their inhibition of poly(ADP-ribose)polymerase-1, an important target enzyme in therapeutics (Lord et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

3-bromo-8-methylsulfonylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-15(13,14)9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPQSKGINOMBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=CC(=CN=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-8-(methylsulfonyl)quinoline

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